molecular formula C14H11F3O2 B6370660 4-(2-Methoxy-5-trifluoromethylphenyl)phenol CAS No. 1261945-08-7

4-(2-Methoxy-5-trifluoromethylphenyl)phenol

Cat. No.: B6370660
CAS No.: 1261945-08-7
M. Wt: 268.23 g/mol
InChI Key: XIAPPKZOGVGQGF-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-trifluoromethylphenyl)phenol is an organic compound characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring

Properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c1-19-13-7-4-10(14(15,16)17)8-12(13)9-2-5-11(18)6-3-9/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAPPKZOGVGQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683640
Record name 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-08-7
Record name 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-methoxy-5-trifluoromethylphenol with phenol under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Methoxy-5-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted phenols, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-Methoxy-5-trifluoromethylphenyl)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-trifluoromethylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-(2-Methoxy-5-trifluoromethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both methoxy and trifluoromethyl groups can enhance its lipophilicity and metabolic stability, making it a valuable compound for various applications .

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